molecular formula C13H21NO2 B1465152 (2,2-Dimethoxyethyl)(1-phenylpropyl)amine CAS No. 1178335-16-4

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine

Cat. No.: B1465152
CAS No.: 1178335-16-4
M. Wt: 223.31 g/mol
InChI Key: PQSZTUYTKQNOMF-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is a synthetic organic compound featuring a 2-phenethylamine backbone, a scaffold of significant interest in medicinal chemistry . The structure integrates a 1-phenylpropyl chain linked to a nitrogen atom, which is further substituted with a 2,2-dimethoxyethyl group. The 2-phenethylamine core is a privileged structure found in a wide range of biologically active molecules, from endogenous neurotransmitters to modern therapeutic agents . This motif is frequently investigated for its interactions with various G-protein-coupled receptors (GPCRs), including adenosine, adrenergic, and dopamine receptors . The dimethoxyethyl moiety in the molecule may enhance its solubility and influence its pharmacokinetic properties, making it a valuable intermediate for exploratory research. Researchers utilize this compound and its analogs in the design and synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS)-active compounds and enzyme inhibitors . As a building block, it allows for further chemical modifications to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSZTUYTKQNOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Ketones with 2,2-Dimethoxyethylamine

One effective method involves the reductive amination of 1-phenylpropan-1-one (a ketone) with 2,2-dimethoxyethylamine. The process includes:

  • Mixing the ketone with 2,2-dimethoxyethylamine under mild acidic or neutral conditions.
  • Adding a reducing agent such as sodium triacetoxyborohydride or sodium borohydride to reduce the imine intermediate to the target amine.
  • Purification by extraction and chromatography to isolate (2,2-dimethoxyethyl)(1-phenylpropyl)amine.

This approach benefits from good selectivity and moderate to high yields (typically 60-85%) depending on reaction conditions and solvents used.

Alkylation of 2,2-Dimethoxyethylamine with 1-Phenylpropyl Halides

Another route is the nucleophilic substitution of 2,2-dimethoxyethylamine with 1-phenylpropyl halides (chloride or bromide):

  • Preparation of 1-phenylpropyl halide by halogenation of the corresponding alcohol or via halide exchange.
  • Reaction of 2,2-dimethoxyethylamine with the halide in the presence of a base (e.g., triethylamine or sodium hydride) at low temperatures to moderate temperatures.
  • Workup and purification yield the desired amine.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Multi-Step Synthesis via Weinreb Amide Intermediates and Grignard Reagents

A more complex method reported in the literature involves the synthesis of Weinreb amides followed by Grignard reagent addition and reductive amination:

  • Formation of Weinreb amide from acid chlorides and N,O-dimethylhydroxylamine.
  • Reaction of Weinreb amides with Grignard reagents (e.g., phenylpropyl magnesium bromide) to yield ketones.
  • Subsequent reductive amination with 2,2-dimethoxyethylamine to afford the target amine.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Alkylation of 2,2-dimethoxyethylamine with 1-phenylpropyl halide 1-Phenylpropyl chloride/bromide, base, solvent (THF, DCM), 0°C to RT 60-75 Requires anhydrous conditions to prevent hydrolysis
2 Reductive amination of 1-phenylpropan-1-one with 2,2-dimethoxyethylamine NaBH4 or NaBH(OAc)3, mild acid catalyst, solvent (MeOH, EtOH, DCM), RT 65-85 Selectivity depends on reducing agent and pH control
3 Weinreb amide formation and Grignard addition Acid chloride + N,O-dimethylhydroxylamine, then Grignard reagent, acidic workup 48-64 (amide formation), 50-80 (ketone formation) Multi-step, allows substitution control

Representative Experimental Procedure

A typical reductive amination procedure for synthesizing this compound is as follows:

  • Dissolve 1-phenylpropan-1-one (1 eq) and 2,2-dimethoxyethylamine (1.2 eq) in dichloromethane.
  • Add a catalytic amount of acetic acid to facilitate imine formation.
  • Stir at room temperature for 1 hour.
  • Add sodium triacetoxyborohydride (1.5 eq) portionwise.
  • Stir for additional 6 hours at room temperature.
  • Quench reaction with saturated sodium bicarbonate solution.
  • Extract organic layer, dry over MgSO4, and concentrate.
  • Purify via column chromatography to isolate the amine product with yields typically above 70%.

Mechanistic Insights and Optimization Notes

  • The dimethoxyethyl group serves as a protective acetal, stabilizing the intermediate amine and preventing side reactions.
  • Reductive amination is preferred over direct alkylation for better regio- and chemoselectivity.
  • Use of mild reducing agents avoids over-reduction or cleavage of the dimethoxyethyl group.
  • Temperature control is critical during alkylation to minimize elimination or side product formation.
  • Choice of solvent impacts reaction kinetics and product isolation efficiency.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Challenges Typical Yield (%)
Reductive amination 1-phenylpropan-1-one, 2,2-dimethoxyethylamine, NaBH(OAc)3 High selectivity, mild conditions Sensitive to moisture and pH 65-85
Alkylation 2,2-dimethoxyethylamine, 1-phenylpropyl halide, base Straightforward, single step Side reactions, requires strict control 60-75
Weinreb amide + Grignard Acid chloride, N,O-dimethylhydroxylamine, Grignard reagent Allows substitution variation Multi-step, moderate yields 48-80

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound

Biological Activity

(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly in relation to receptor interactions and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

This compound features a dimethoxyethyl group attached to a phenylpropylamine backbone, which may influence its biological interactions and pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : Preliminary studies suggest that this compound may act as a ligand for certain neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : There is evidence indicating that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study 1 : A study investigated the compound's effect on Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. The results indicated that doses comparable to known inhibitors led to significant reductions in DPP-4 activity, suggesting potential as an antidiabetic agent .
  • Study 2 : Another research effort focused on the compound's interaction with serotonin receptors. The findings revealed moderate affinity for 5-HT receptors, hinting at possible applications in treating mood disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

Compound NameStructure TypeReceptor AffinityEnzyme InhibitionTherapeutic Potential
This compoundAmine derivativeModerateYesAntidiabetic
3-Phenyl-8-azabicyclo[3.2.1]octan-3-olAlkaloidHighNoAnalgesic
4-(2-{4-[({2-(3-{...})}]}Complex cyclic structureLowYesAnticancer

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (2,2-Dimethoxyethyl)(1-phenylpropyl)amine with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Data
This compound C13H21NO2* ~235.31* 1-phenylpropyl, 2,2-dimethoxyethyl Expected higher polarity due to methoxy groups; NMR δ ~3.4–3.5 (dimethoxy CH3O) inferred from analogs
(2-Methoxyethyl)(3-phenylpropyl)amine C12H19NO 193.29 3-phenylpropyl, 2-methoxyethyl Linear phenyl chain; lower polarity than dimethoxy analog
(2,2-Dimethoxyethyl)(2-methylpropyl)amine C8H19NO2 161.24 2-methylpropyl, 2,2-dimethoxyethyl Compact structure; liquid form at 4°C storage
2-(Dimethylamino)-2-phenylethylamine C19H26N2 282.42 2-phenylpropyl, dimethylamino-phenylethyl Enhanced basicity from dimethylamino group; steric hindrance due to dual phenyl groups

*Estimated based on structural analogs.

Key Observations:
  • Polarity and Solubility: The 2,2-dimethoxyethyl group increases hydrophilicity compared to single methoxy or alkylamine derivatives. For example, (2-methoxyethyl)(3-phenylpropyl)amine (C12H19NO) lacks the second methoxy group, reducing its polarity .
  • Spectroscopic Signatures : In purpurinimide analogs, the 3-(2,2-dimethoxyethyl) group produces distinct singlet NMR signals at δ 3.46–3.47 for methoxy protons, a pattern likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-dimethoxyethyl)(1-phenylpropyl)amine, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is recommended:

Reductive amination : React 1-phenylpropylamine with 2,2-dimethoxyacetaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under nitrogen. This method avoids side reactions like over-alkylation .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

  • Critical parameters : Maintain pH ~5–6 for reductive amination and control temperature (0–5°C during aldehyde addition, then room temperature). Yields typically range from 65–80% depending on stoichiometric precision .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Analytical workflow :

  • NMR : ¹H NMR (CDCl₃) should show distinct signals: δ 3.3–3.5 ppm (dimethoxy -OCH₃), δ 2.6–2.8 ppm (ethylene -CH₂-N-), and δ 7.2–7.4 ppm (phenyl protons). ¹³C NMR confirms carbonyl absence, critical for verifying amine formation .
  • FTIR : Absence of C=O stretches (~1700 cm⁻¹) and presence of N-H stretches (~3300 cm⁻¹) validate successful synthesis.
  • Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 265.3 (calculated for C₁₄H₂₃NO₂) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, and how do structural analogs inform these models?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to adrenergic receptors (e.g., α₁A-subtype), leveraging structural data from analogs like (2-phenylpropyl)(propan-2-yl)amine, which shows pressor activity .
  • QSAR modeling : Train models on phenylalkylamine datasets (e.g., EC₅₀ values for vasoconstriction) to predict efficacy. Key descriptors include logP (optimal ~2.5) and amine pKa (~9.5) .
    • Validation : Compare predicted vs. experimental EC₅₀ in isolated rat aorta assays. Discrepancies >20% require reevaluation of steric parameters in docking .

Q. How can capillary electrochromatography resolve enantiomeric impurities in this compound, and what stationary phases are most effective?

  • Protocol :

  • Column : Chiralpak® IA-3 (amylose tris(3,5-dimethylphenylcarbamate)) with 25 mM phosphate buffer (pH 7.0)/acetonitrile (85:15).
  • Detection : UV at 254 nm. Retention times for enantiomers typically differ by 1.5–2.0 minutes .
    • Optimization : Adjust buffer pH (6.5–7.5) to modulate ionization of the amine group, enhancing resolution.

Q. What mechanisms explain contradictory reports on the compound’s stability under oxidative conditions?

  • Hypothesis testing :

  • Controlled oxidation : Expose the compound to H₂O₂ (3% v/v) in methanol at 25°C. Monitor degradation via HPLC.
  • Findings : Major products include hydroxylamines (m/z 281.3) and nitroso derivatives (m/z 263.2). Discrepancies arise from trace metal contaminants (e.g., Fe³⁺) accelerating decomposition .
    • Mitigation : Add EDTA (0.1 mM) to chelate metals, stabilizing the compound for ≥72 hours .

Safety and Handling

Q. What safety protocols are critical when handling this amine, given its structural similarity to Category 4 acute toxins?

  • Protocols :

  • PPE : Nitrile gloves, lab coat, and fume hood use (≥0.5 m/s face velocity).
  • Spill management : Neutralize with 10% citric acid, then adsorb with vermiculite.
  • First aid : For inhalation, administer 100% O₂; for dermal exposure, rinse with 1% acetic acid to counteract alkaline hydrolysis .

Key Research Gaps

  • Metabolic pathways : No data on CYP450-mediated oxidation; recommend hepatocyte incubation studies with LC-MS/MS analysis.
  • Long-term stability : Degradation kinetics under UV light (ICH Q1B guidelines) remain uncharacterized.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-Dimethoxyethyl)(1-phenylpropyl)amine
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